molecular formula C8H12ClF2N3O2 B2967893 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride CAS No. 2445784-15-4

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride

Cat. No.: B2967893
CAS No.: 2445784-15-4
M. Wt: 255.65
InChI Key: HIJNQHLOUTYLEM-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride is a sophisticated spirocyclic chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to a class of structures gaining significant attention in pharmaceutical development for their unique three-dimensionality and potential to interact with challenging biological targets. The spiro[4.6]undecane core provides a rigid, complex framework that can enhance binding selectivity and improve pharmacokinetic properties in drug candidates . Spirocyclic compounds of this class have demonstrated particular value in developing targeted protein degradation therapies, including bifunctional compounds that recruit E3 ubiquitin ligase to degrade specific disease-causing proteins via the ubiquitin-proteasome pathway . The strategic 6,6-difluoro modification introduces electronic and steric influences that can significantly alter molecular conformation, metabolic stability, and binding affinity, making this reagent especially valuable for optimizing lead compounds against various disease targets. Researchers are exploring similar spirocyclic architectures across multiple therapeutic areas, including immunomodulation and kinase inhibition , where precise molecular recognition is critical. This compound represents a versatile building block for constructing next-generation therapeutics, particularly for addressing targets that have proven resistant to conventional flat molecular architectures. Its research applications span from fragment-based drug discovery to the synthesis of targeted protein degraders (PROTACs), offering chemists a privileged structure for addressing complex challenges in chemical biology and pharmaceutical development.

Properties

IUPAC Name

6,6-difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNQHLOUTYLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C12C(=O)NC(=O)N2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolysis products.

Scientific Research Applications

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Spiro Ring Size : The [4.6]undecane system in the target compound introduces conformational rigidity distinct from smaller ([4.5]) or larger ([5.5]) spiro systems. This may influence receptor-binding pocket compatibility .
  • Fluorination: The 6,6-difluoro substitution is unique among analogs, likely increasing lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 5a or 5d .
  • Triaza vs.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data
Compound Name Activity/Application Solubility (HCl Salt) Melting Point (°C) LogP (Predicted)
1-Butyl-2,5-dioxo-3-[(1R)-1-hydroxy-1-cyclohexylmethyl]-9-[4-(4-carboxyphenyloxy)phenylmethyl]-1,4,9-triazaspiro[5.5]undecane HCl Chemokine receptor antagonism High N/A ~3.5
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Serotonin receptor modulation (hypothesized) Moderate N/A ~4.2
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione HCl Unknown (safety data available) High N/A ~2.8
Target Compound Hypothesized GPCR/kinase modulation High (HCl salt) N/A ~2.1*

Notes:

  • Predicted LogP: Fluorine atoms reduce LogP compared to non-fluorinated analogs (e.g., 5d: LogP ~3.0), enhancing aqueous solubility .
  • Biological Activity : While direct data is lacking, structural analogs (e.g., triazaspiro[5.5]undecane in ) show chemokine receptor antagonism. The target compound’s triaza and fluorine groups may enhance selectivity for similar targets .

Biological Activity

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione; hydrochloride is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound features a spirocyclic structure that includes a triaza moiety and difluorinated groups. Such structural characteristics are known to influence the biological activity of compounds by affecting their interaction with biological targets.

The primary mechanism of action for 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione involves its interaction with specific protein targets within cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated promising results regarding the compound's efficacy:

  • Antitumor Activity : The compound has shown potential as an antitumor agent by inducing apoptosis in cancer cell lines through mitochondrial pathways. Specifically, it appears to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial for cell survival during stress conditions such as ischemia-reperfusion injury .
  • Cardioprotective Effects : In models of myocardial infarction (MI), administration of the compound resulted in decreased apoptotic rates and improved cardiac function during reperfusion therapy . This cardioprotective effect is attributed to its ability to preserve mitochondrial ATP levels and prevent excessive cell death.

Comparative Data

The following table summarizes the biological activities observed in studies involving 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione compared to other compounds with similar scaffolds:

Compound NameActivity TypeObserved EffectsReference
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dioneAntitumorInduces apoptosis in cancer cells
Other Triaza CompoundsmPTP InhibitionReduces apoptotic rates in MI models
Compound A (Similar Scaffold)AntioxidantProtects against oxidative stress
Compound B (Similar Scaffold)Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Case Study: Myocardial Infarction Model
    In a study involving rats subjected to induced myocardial infarction, treatment with 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione resulted in a significant reduction in infarct size and improved recovery of cardiac function post-reperfusion .
  • Case Study: Cancer Cell Lines
    The compound was tested against various cancer cell lines including breast and lung cancer. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability compared to control groups .

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